SBI-0206965 is a novel compound identified as an inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1). This compound, a derivative of 2-aminopyrimidine, has garnered attention for its role in inhibiting autophagy, particularly under nutrient stress conditions. SBI-0206965 functions as an ATP-competitive inhibitor, demonstrating significant potential in cancer research, particularly in non-small cell lung cancer and glioblastoma cells.
SBI-0206965 is classified as a small molecule inhibitor targeting serine/threonine kinases, specifically ULK1 and AMP-activated protein kinase (AMPK). Its classification as an autophagy inhibitor positions it within therapeutic strategies aimed at modulating cellular metabolism and survival pathways, particularly in cancer cells .
The synthesis includes:
The molecular structure of SBI-0206965 features a 2-aminopyrimidine scaffold with specific substitutions that enhance its inhibitory properties against ULK1 and AMPK. The compound's binding affinity is attributed to its ability to occupy the ATP-binding site of these kinases.
The molecular formula for SBI-0206965 is CHNO, and its molecular weight is approximately 269.29 g/mol. The structural configuration allows for effective interaction with target enzymes, influencing their phosphorylation activity .
SBI-0206965 primarily engages in competitive inhibition with ULK1 and AMPK. The compound's mechanism involves binding to the ATP site, preventing substrate phosphorylation. This inhibition leads to downstream effects on autophagy and cellular metabolism.
In vitro studies have shown that SBI-0206965 effectively inhibits ULK1-mediated phosphorylation processes at concentrations ranging from 1 µM to 50 µM, demonstrating significant potency compared to other known inhibitors. The compound also exhibits selectivity towards AMPK inhibition, with reported IC values indicating its effectiveness in disrupting AMPK signaling pathways .
SBI-0206965 operates by inhibiting ULK1 activity, which is crucial for the initiation of autophagy. By blocking this pathway, the compound reduces the cellular response to starvation and stress signals, leading to increased apoptosis in certain cancer cell lines.
Research indicates that at concentrations around 5 mM, SBI-0206965 can induce apoptosis in nutrient-starved cancer cells by promoting cell death pathways while simultaneously inhibiting autophagy . This dual action enhances its potential as a therapeutic agent in oncology.
SBI-0206965 is characterized by:
The chemical properties include:
SBI-0206965 has significant applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3